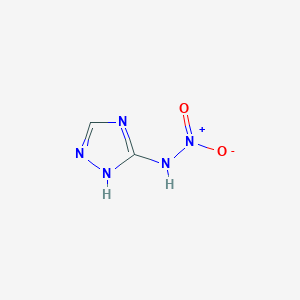![molecular formula C24H18N2O4S2 B3823087 2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)](/img/structure/B3823087.png)
2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)
Descripción general
Descripción
Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Thiodiacetic acid is also an organic compound, with a linear formula of S(CH2COOH)2 .
Synthesis Analysis
Phenylacetic acid can be prepared by the hydrolysis of benzyl cyanide . Thiodiacetic acid is commercially available and can be purchased from chemical suppliers .Molecular Structure Analysis
The molecular structure of phenylacetic acid consists of a phenyl ring attached to a carboxylic acid group . Thiodiacetic acid has a sulfur atom bonded to two acetic acid groups .Chemical Reactions Analysis
Phenylacetic acid can undergo ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone .Physical And Chemical Properties Analysis
Phenylacetic acid is a white solid with a honey-like odor . It has a melting point of 76 to 77 °C and a boiling point of 265.5 °C . Thiodiacetic acid is a powder with a melting point of 128-131 °C .Aplicaciones Científicas De Investigación
QX-314 has been used in a variety of scientific research applications, including the study of pain, epilepsy, and cardiac arrhythmias. QX-314 has been shown to selectively block sodium channels in nociceptive neurons, which are responsible for transmitting pain signals. This has led to the development of QX-314 as a potential treatment for chronic pain. QX-314 has also been used in the study of epilepsy, as it has been shown to block the initiation and propagation of epileptic seizures. Additionally, QX-314 has been used in the study of cardiac arrhythmias, as it can selectively block sodium channels in cardiac tissue.
Mecanismo De Acción
QX-314 selectively blocks sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. QX-314 is a charged molecule, which prevents it from crossing the cell membrane under normal conditions. However, when combined with a positively charged molecule such as capsaicin or resiniferatoxin, QX-314 can enter nociceptive neurons and selectively block sodium channels.
Biochemical and physiological effects:
QX-314 has been shown to selectively block sodium channels in nociceptive neurons, leading to a decrease in pain signals. QX-314 has also been shown to block the initiation and propagation of epileptic seizures. Additionally, QX-314 can selectively block sodium channels in cardiac tissue, leading to a decrease in the occurrence of cardiac arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using QX-314 in lab experiments is its selectivity for sodium channels, which allows for more precise targeting of specific neurons or tissues. Additionally, QX-314 has a longer duration of action compared to other anesthetic agents, which allows for longer experiments. However, one limitation of using QX-314 is its charged nature, which limits its ability to cross the cell membrane. This requires the use of positively charged molecules to facilitate its entry into cells.
Direcciones Futuras
There are several potential future directions for QX-314 research. One area of interest is the development of QX-314 as a treatment for chronic pain. Additionally, QX-314 could be used in the study of other neurological disorders such as multiple sclerosis or Parkinson's disease. Another potential application of QX-314 is in the study of cardiac arrhythmias. Finally, further research could be done to optimize the synthesis method for QX-314, potentially leading to more efficient and cost-effective production.
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-[carboxy(phenyl)methyl]sulfanylquinoxalin-2-yl]sulfanyl-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S2/c27-23(28)19(15-9-3-1-4-10-15)31-21-22(26-18-14-8-7-13-17(18)25-21)32-20(24(29)30)16-11-5-2-6-12-16/h1-14,19-20H,(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZJUJLDFZZQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3N=C2SC(C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-imidazo[4,5-b]phenazine](/img/structure/B3823013.png)


![5-methyl-3-[3-(1-pyrrolidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B3823037.png)
![3-methyl-1,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3823038.png)

![4-bromo-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-2-[(propionyloxy)methyl]tetrahydro-3-furanyl propionate](/img/structure/B3823048.png)
![2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B3823061.png)
![methyl (2S*,4R*)-1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3823072.png)
![3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde](/img/structure/B3823079.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid](/img/structure/B3823108.png)

